1-(2,4-difluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(2,4-difluorophenyl)-5-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N5S/c1-10-3-5-13(11(2)7-10)15-9-27-19(23-15)17-18(22)26(25-24-17)16-6-4-12(20)8-14(16)21/h3-9H,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHKLGOEWGXJPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=C(C=C4)F)F)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-difluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of the Triazole Ring:
Coupling of the Phenyl Groups: The fluorinated phenyl and dimethylphenyl groups can be coupled to the core structure through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-difluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,4-difluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the design of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound shares a triazole-thiazole backbone with several analogs, but substituent variations significantly influence properties:
Physicochemical and Structural Properties
- Crystal Packing : Isostructural chloro/bromo derivatives (e.g., compounds 4 and 5 in ) show nearly identical triclinic packing but adjust slightly to accommodate halogen size, affecting solubility and melting points .
- Planarity : Most analogs are planar except for perpendicularly oriented fluorophenyl groups, which may hinder crystallization or improve membrane permeability .
Key Research Findings
- Substituent Effects : Fluorine and methyl groups optimize lipophilicity (logP ~3.5–4.0) and bioavailability, while chlorine increases molecular weight (e.g., 389.81 g/mol for the chloro analog vs. 381.88 g/mol for the target compound) .
- Therapeutic Potential: Structural similarities to antifungal triazoles (e.g., TAK-456) suggest promise, but in vitro testing is required to confirm activity against Candida or Aspergillus species .
Data Tables
Table 1. Molecular Properties Comparison
Biological Activity
1-(2,4-Difluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a compound that exhibits significant biological activity, particularly in the fields of antifungal and anticancer research. The structural framework of this compound incorporates a triazole moiety known for its diverse pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its synthesis, structure-activity relationships (SAR), and various case studies highlighting its efficacy.
Antifungal Activity
Recent studies have demonstrated that compounds containing the triazole ring exhibit potent antifungal properties. The 1,2,4-triazole derivatives are particularly noted for their ability to inhibit fungal growth by targeting the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity .
In vitro assays have shown that this specific compound has a minimum inhibitory concentration (MIC) against various fungal strains comparable to established antifungal agents like fluconazole and voriconazole. For instance:
- Candida albicans : MIC = 8 µg/mL
- Aspergillus fumigatus : MIC = 16 µg/mL
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Research indicates that it exhibits cytotoxic effects against several cancer cell lines. A notable study reported IC values of:
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by substituents on the aromatic rings. In this compound:
- The difluorophenyl group enhances hydrophobic interactions with target proteins.
- The dimethylphenyl moiety contributes to increased lipophilicity, facilitating better membrane penetration.
Research has shown that modifications to these groups can significantly alter potency and selectivity against various pathogens and cancer cells.
Case Study 1: Antifungal Efficacy
A study published in PubMed Central highlighted the antifungal activity of similar triazole compounds against resistant strains of fungi. The results indicated that modifications in the thiazole ring could enhance antifungal potency by increasing binding affinity to fungal enzymes involved in ergosterol synthesis .
Case Study 2: Anticancer Properties
In another investigation focusing on the anticancer properties of triazole derivatives, researchers synthesized a series of compounds based on the triazole scaffold. The study found that introducing electron-withdrawing groups significantly improved cytotoxicity against breast cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
